![molecular formula C20H26N8OS B1684296 SCH-1473759 CAS No. 1094069-99-4](/img/structure/B1684296.png)
SCH-1473759
Overview
Description
SCH-1473759 is a novel inhibitor of Aurora kinases, specifically targeting Aurora A and B kinases. Aurora kinases are serine/threonine kinases that play a crucial role in cell division by regulating the mitotic process. Overexpression of these kinases is often associated with various types of cancer, making them a significant target for cancer therapy .
Mechanism of Action
Target of Action
SCH-1473759, also known as 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol, is a novel Aurora inhibitor . The primary targets of this compound are the Aurora kinases, specifically Aurora A and B . These kinases are cell cycle-regulated serine/threonine kinases that play a crucial role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .
Mode of Action
This compound interacts with its targets, the Aurora A and B kinases, by inhibiting their activity . This inhibition results in a disruption of the orderly progression of cells through mitosis . Specifically, Aurora A regulates centrosome maturation and microtubule nucleation, and it also phosphorylates proteins required for bipolar spindle assembly and mitotic entry .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects the mitotic spindle assembly pathway . This leads to a disruption in cell division and induces cell death . The compound has been found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .
Pharmacokinetics
The compound has demonstrated potent mechanism-based activity .
Result of Action
This compound has been shown to be active against a large panel of tumor cell lines from different tissue origins and genetic backgrounds . Asynchronous cells require a 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth .
Action Environment
The efficacy of this compound has been shown to be enhanced in combination with taxanes and KSP inhibitors . It was found to be most efficacious when dosed 12 hours post-taxane treatment . This suggests that the timing of administration and the use of combination therapies can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
SCH-1473759 directly binds to Aurora A and B with Kd values of 20 and 30 nM, respectively . It also inhibits the Src family of kinases (IC50 <10 nM), Chk1 (IC50 =13 nM), VEGFR2 (IC50 =1 nM), and IRAK4 (IC50 =37 nM) . It does not have significant activity (IC50 >1000 nM) against 34 other kinases representing different families of the kinome .
Cellular Effects
This compound has been found to be active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content . This finding correlated with the ability of this compound to accelerate exit from mitosis in response to taxane- and KSP inhibitor-induced arrest .
Molecular Mechanism
This compound is a novel Aurora inhibitor with potent mechanism-based cell activity . The compound is active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . We found that asynchronous cells require 24-hour exposure to this compound to induce maximal endoreduplication and cell kill .
Temporal Effects in Laboratory Settings
Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content .
Dosage Effects in Animal Models
This compound at a low dose of 5 mg/kg (ip, bid) is well-tolerated in a continuous dosing schedule and shows 50% tumor growth inhibition (TGI) on day 16 . A higher dose of 10mg/kg (ip, bid) is well-tolerated in an intermittent schedule (5 days on, 5 days off) and gave 69% TGI on day 16 .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As an Aurora kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Preparation Methods
The synthesis of SCH-1473759 involves a series of chemical reactions designed to produce a compound with high specificity and potency against Aurora kinases. The synthetic route typically includes the formation of an imidazo[1,2-a]pyrazine core, which is a key structural component of the compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining strict quality control to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
SCH-1473759 undergoes various chemical reactions, including binding to Aurora A and B kinases with high affinity. The compound has an IC50 value of 4 nM for Aurora A and 13 nM for Aurora B . It also inhibits other kinases such as the Src family of kinases, Chk1, VEGFR2, and IRAK4, although with varying degrees of potency . The major products formed from these reactions are typically the phosphorylated substrates of the kinases, which are involved in the regulation of cell division and growth .
Scientific Research Applications
Cancer Treatment
- Efficacy Against Tumor Cell Lines : SCH-1473759 has shown significant anti-tumor activity against a diverse panel of tumor cell lines, including those from various tissue origins and genetic backgrounds. Studies have indicated that prolonged exposure (24 hours) is necessary for maximal induction of DNA content and inhibition of cell growth in asynchronous cells. However, when combined with taxane or kinesin spindle protein inhibitors, shorter exposure times (less than 4 hours) can also effectively induce cell death .
- Combination Therapies : The compound exhibits enhanced efficacy when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors. For instance, dosing this compound 12 hours post-taxane treatment has been shown to optimize anti-tumor activity in preclinical models . This synergistic effect suggests that this compound could improve treatment outcomes for resistant cancer types when integrated into combination therapy regimens.
Preclinical Studies
- Xenograft Models : In vivo studies using human tumor xenograft models have demonstrated dose- and schedule-dependent anti-tumor activity of this compound. At a low dose of 5 mg/kg administered via intraperitoneal injection, the compound achieved a 50% tumor growth inhibition by day 16 .
- Pharmacokinetics : Recent pharmacokinetic studies have revealed that this compound has limited oral bioavailability but maintains stability in murine plasma over time. Following oral administration, the compound exhibited a peak concentration at approximately 1 hour post-dose, with a half-life of around 70.8 minutes . These findings underscore the need for further optimization of formulation strategies to enhance bioavailability.
Case Study 1: Combination Therapy with Taxanes
In a study assessing the efficacy of this compound combined with taxanes, researchers found that the combination led to significantly enhanced cytotoxic effects on cancer cells compared to either agent alone. This study highlighted the importance of understanding drug-drug interactions to optimize therapeutic regimens for better patient outcomes .
Case Study 2: Preclinical Efficacy in Xenograft Models
Another significant study utilized xenograft models to evaluate the anti-tumor activity of this compound. The results showed that continuous dosing schedules resulted in substantial tumor growth inhibition, reinforcing the potential of this compound as an effective treatment option in oncology .
Comparison with Similar Compounds
SCH-1473759 is unique in its high specificity and potency against Aurora A and B kinases. Similar compounds include other Aurora kinase inhibitors such as VX-680, MLN8237, and AZD1152 . this compound has demonstrated enhanced efficacy in combination with taxanes and KSP inhibitors, making it a promising candidate for combination therapy in cancer treatment . The unique structural features of this compound, such as its imidazo[1,2-a]pyrazine core, contribute to its high binding affinity and specificity for Aurora kinases .
Biological Activity
SCH-1473759 is a potent inhibitor of Aurora kinases A and B, which are critical regulators of cell division and are implicated in various cancers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is an imidazo-[1,2-a]pyrazine derivative that exhibits significant inhibitory activity against Aurora kinases. It has an IC50 of 25 nM for inhibiting phosphorylated histone H3 (phos-HH3), indicating its effectiveness in disrupting mitotic processes in cancer cells. The compound demonstrates high aqueous solubility (11.4 mM) and a low Kd of 0.02 nM for Aurora A and 0.03 nM for Aurora B, making it a promising candidate for intravenous administration .
Table 1: Inhibitory Potency of this compound
Target Kinase | IC50 (nM) | Kd (nM) |
---|---|---|
Aurora A | 25 | 0.02 |
Aurora B | 25 | 0.03 |
Src family kinases | <10 | N/A |
Chk1 | 13 | N/A |
VEGFR2 | 1 | N/A |
IRAK4 | 37 | N/A |
Pharmacokinetics and Toxicology
In pharmacokinetic studies involving tumor-bearing mice, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose (MTD) was determined to be below the threshold that caused significant body weight loss (≥20%) or lethality. The compound was administered at doses ranging from 50 mg/kg to 100 mg/kg biweekly .
Table 2: Pharmacokinetic Parameters of this compound
Species | Clearance (mL/min/kg) | Half-life (hours) | Protein Binding (%) |
---|---|---|---|
Rodents | High | Moderate | 87 |
Dog | Moderate | Moderate | 87 |
Monkey | Moderate | Moderate | 84 |
Human | Moderate | Moderate | 85 |
1. Small Cell Lung Cancer (SCLC)
A study highlighted the potential of this compound in treating small cell lung cancer (SCLC). Increased DNA methylation levels were associated with enhanced sensitivity to Aurora kinase inhibitors, including this compound. This correlation suggests that epigenetic modifications may influence the efficacy of targeted therapies in SCLC .
2. Combination Therapy Efficacy
In combination with taxanes and KSP inhibitors, this compound exhibited enhanced antitumor activity in various preclinical models. The compound's ability to synergize with other chemotherapeutic agents underscores its potential in combination therapy strategies for more effective cancer treatment .
Research Findings on Chemosensitivity
Recent epigenome-wide studies have shown that DNA methylation patterns can predict the response to this compound among SCLC cell lines. Specifically, the gene TREX1, which is involved in DNA sensing pathways, was found to correlate with chemosensitivity to Aurora kinase inhibitors . This finding emphasizes the importance of personalized medicine approaches based on genetic and epigenetic profiling.
Properties
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094069-99-4 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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